4-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
CAS No. |
1374651-63-4 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.149 |
IUPAC Name |
4-ethynyl-1H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)5-10-11-8/h1,3-5H,(H,9,10,11) |
InChI Key |
LOYNOLLWUJRYNV-UHFFFAOYSA-N |
SMILES |
C#CC1=C2C=NNC2=NC=C1 |
Synonyms |
4-ethynyl-1H-pyrazolo[3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
The anticancer potential of 4-Ethynyl-1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms including:
- Case Study : A recent study synthesized a series of 1,4,6-trisubstituted derivatives that demonstrated potent antiproliferative activity in vitro and effectively inhibited tumor growth in an orthotopic mouse model of breast cancer without systemic toxicity .
Anti-Diabetic Properties
Recent investigations have also highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anti-diabetic agents.
- Enzyme Inhibition : These compounds have been evaluated for their ability to inhibit α-amylase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients .
- Molecular Docking Studies : In silico analyses suggest that specific substituents on the pyrazolo[3,4-b]pyridine scaffold enhance binding affinity to the target enzyme, indicating a promising avenue for developing new anti-diabetic medications .
Broad Therapeutic Applications
Beyond oncology and diabetes, this compound derivatives have shown potential in other therapeutic areas:
- Antiviral and Antibacterial Activities : Certain derivatives have demonstrated efficacy against viral and bacterial infections by targeting essential enzymes involved in pathogen survival .
- Ligands for Receptors : These compounds can act as ligands for various receptors such as A1-adenosine and prostaglandin E2 receptor 1, which are implicated in inflammatory responses and other physiological processes .
Table: Summary of Applications
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Ethynyl groups (as in 4-ethynyl derivatives) may enhance π-π stacking interactions in kinase binding pockets due to their linear geometry and electron-deficient nature . Methoxy groups improve solubility but reduce lipophilicity, favoring antimicrobial over anticancer applications .
Key Insights:
- Microwave-assisted methods (e.g., for coumarin-fused analogs) achieve higher yields and shorter reaction times compared to traditional heating .
Preparation Methods
Pyridine Ring Formation on Preexisting Pyrazole Scaffolds
A common approach involves cyclizing 3-aminopyrazoles with 1,3-CCC-biselectrophiles. For example, 3-aminopyrazole reacts with diketones or ketoesters to form the pyridine ring. Adapting this method, 2-chloro-3-pyridinecarboxaldehyde undergoes ring-closure with hydrazine derivatives in dimethylformamide (DMF) and oxammonium hydrochloride, yielding 1H-pyrazolo[3,4-b]pyridine (85% yield). To introduce an ethynyl group at C4, modifying the starting aldehyde to include a propargyl or ethynyl substituent could enable direct incorporation.
Table 1: Representative Ring-Closure Reactions
Pyrazole Ring Formation on Pyridine Derivatives
Alternative methods construct the pyrazole ring on prefunctionalized pyridines. For instance, 5-aminopyrazoles react with azlactones under solvent-free conditions to form tetrahydro-pyrazolo[3,4-b]pyridinones, which are dehydrogenated in a superbasic medium (t-BuOK/DMSO). Introducing ethynyl groups at C4 may require azlactones bearing ethynyl substituents or subsequent alkyne coupling.
Post-Functionalization for Ethynyl Group Introduction
Halogenation Followed by Sonogashira Coupling
A two-step strategy involves:
-
Halogenation at C4 : Bromination or iodination of 1H-pyrazolo[3,4-b]pyridine using N-bromosuccinimide (NBS) or I₂ in acidic media.
-
Palladium-Catalyzed Coupling : Sonogashira reaction with trimethylsilylacetylene (TMSA) or terminal alkynes. Deprotection of TMS groups with K₂CO₃/MeOH yields the ethynyl derivative.
Table 2: Sonogashira Coupling Optimization
Direct Alkynylation via C-H Activation
Recent advances in C-H functionalization enable direct ethynylation without prehalogenation. Au(III) or Ru(II) catalysts facilitate alkyne insertion at C4 under mild conditions, though yields remain moderate (50–65%).
Challenges and Optimization Considerations
-
Ethynyl Group Stability : Strong bases (e.g., t-BuOK) or high temperatures may induce alkyne polymerization. Optimal conditions use lower temperatures (60–80°C) and inert atmospheres.
-
Regioselectivity : Competing functionalization at C3 or C5 necessitates directing groups (e.g., methyl at C3) to favor C4 substitution.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent side reactions.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency and Limitations
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ring-Closure with Modified Aldehydes | Direct incorporation of ethynyl | Limited substrate availability | 60–75% |
| Sonogashira Coupling | High regioselectivity | Requires halogenated precursor | 70–85% |
| C-H Activation | Step-economic | Moderate yields, costly catalysts | 50–65% |
Q & A
Q. What are the common synthetic routes for preparing 4-substituted pyrazolo[3,4-b]pyridine derivatives, and how can reaction conditions be optimized for ethynyl group introduction?
- Methodological Answer : The synthesis of 4-substituted derivatives typically involves nucleophilic aromatic substitution (SNAr) on 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates. For example, substituting chlorine with amines or phosphoramidates requires polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ at 80–100°C . To introduce an ethynyl group, a Sonogashira coupling could be employed using a 4-iodo precursor and terminal alkynes under Pd/Cu catalysis, with optimized conditions (e.g., Pd(PPh₃)₂Cl₂, CuI, and Et₃N in THF) .
Q. How is structural characterization of 4-substituted pyrazolo[3,4-b]pyridine derivatives performed?
- Methodological Answer : Advanced NMR techniques (1D/2D experiments like COSY, HSQC, HMBC) resolve regiochemical ambiguities. For instance, HMBC correlations between C(6) and adjacent protons confirm substitution patterns . X-ray crystallography further validates steric effects, such as out-of-plane twisting of substituents to avoid steric clashes . Mass spectrometry and IR spectroscopy are used for purity and functional group analysis .
Q. What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives, and how do 4-position substituents influence potency?
- Methodological Answer : These derivatives exhibit anticancer, antimicrobial, and kinase-inhibitory activities. For example, 4-aryl amino derivatives show TRKA inhibition (IC₅₀ < 100 nM) . Substituent effects are studied via systematic SAR: electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhance kinase binding, while bulky groups reduce solubility . Bioassays (e.g., MIC for antimicrobials, kinase inhibition assays) quantify activity .
Advanced Research Questions
Q. How can transition-metal-catalyzed C-H functionalization introduce ethynyl groups at the 4-position of pyrazolo[3,4-b]pyridine?
- Methodological Answer : Direct γ-C-H ethynylation can be achieved using Pd/CuI systems. For example, PdCl₂(PPh₃)₂ catalyzes coupling between pyrazolo[3,4-b]pyridine and ethynylating agents (e.g., trimethylsilylacetylene) in DMF at 100°C, yielding 77% regioselective product . Ligand screening (e.g., PPh₃ vs. Xantphos) and solvent optimization (DMF > DMSO) improve yields.
Q. What strategies resolve contradictions in biological activity data for derivatives with similar substitution patterns?
- Methodological Answer : Contradictions arise from assay variability or unaccounted physicochemical properties. To address this:
Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine-based kinase inhibitors?
- Methodological Answer : Molecular docking (AutoDock, Glide) predicts binding modes to kinase ATP pockets. For TRK inhibitors, scaffold hopping from known templates (e.g., entrectinib) and MD simulations assess stability of ethynyl-substituted derivatives . Quantum mechanical studies (DFT) optimize electronic properties for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
